molecular formula C14H27N3O3 B14791529 tert-butyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]carbamate

tert-butyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]carbamate

Cat. No.: B14791529
M. Wt: 285.38 g/mol
InChI Key: KPXYIRGRIDKXAS-UHFFFAOYSA-N
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Description

tert-Butyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]carbamate: is a synthetic organic compound with a molecular formula of C14H27N3O3. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound features a piperidine ring, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]carbamate typically involves multiple steps, including amination, reduction, esterification, and condensation reactions. One common method starts with the reaction of 1-methyl-1H-pyrazol-5-amine with chloroform to obtain an intermediate, which is then subjected to further reactions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be functionalized with various substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor ligands. Its structural features make it a valuable tool for probing biological pathways and mechanisms.

Medicine: In medicine, the compound has potential applications in drug development, particularly in the design of new therapeutic agents targeting specific receptors or enzymes. Its piperidine ring is a key pharmacophore in many drugs.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing biological pathways and processes .

Comparison with Similar Compounds

  • tert-Butyl methyl(piperidin-4-yl)carbamate
  • tert-Butyl (4-ethynylphenyl)carbamate
  • tert-Butyl carbamate

Uniqueness: tert-Butyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]carbamate is unique due to its specific structural features, including the piperidine ring and the tert-butyl carbamate group. These features confer distinct reactivity and biological activity, making it a valuable compound in various applications .

Properties

Molecular Formula

C14H27N3O3

Molecular Weight

285.38 g/mol

IUPAC Name

tert-butyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]carbamate

InChI

InChI=1S/C14H27N3O3/c1-10(15)12(18)17-7-5-11(6-8-17)9-16-13(19)20-14(2,3)4/h10-11H,5-9,15H2,1-4H3,(H,16,19)

InChI Key

KPXYIRGRIDKXAS-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCC(CC1)CNC(=O)OC(C)(C)C)N

Origin of Product

United States

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